
SBFI Tetraammonium Salt: An In-depth
Technical Guide for Cellular Sodium

Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SBFI tetraammonium

Cat. No.: B050584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
SBFI tetraammonium salt is a fluorescent indicator dye meticulously designed for the

quantitative measurement of intracellular sodium concentrations ([Na⁺]i). As a ratiometric, UV-

excitable dye, it is an indispensable tool in cellular biology and drug discovery, enabling

researchers to investigate the intricate roles of sodium ions in a multitude of physiological and

pathophysiological processes. This guide provides a comprehensive overview of its properties,

detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction
Sodium ions (Na⁺) are fundamental to numerous cellular functions, including the regulation of

membrane potential, cell volume, and the transport of metabolites and other ions.

Dysregulation of intracellular sodium homeostasis is implicated in a range of conditions, from

cardiovascular diseases to neurological disorders. Consequently, the ability to accurately

measure [Na⁺]i is paramount for advancing our understanding of these processes and for the

development of novel therapeutics. SBFI (Sodium-Binding Benzofuran Isophthalate) has

emerged as a cornerstone for such investigations. The tetraammonium salt form of SBFI is the

cell-impermeant version, typically introduced into cells via microinjection or patch pipette,

allowing for precise and controlled loading.
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Physicochemical and Spectroscopic Properties
SBFI's utility as a sodium indicator stems from its unique spectral properties that change upon

binding to Na⁺. It is a ratiometric dye, meaning that the concentration of the ion is determined

from the ratio of fluorescence intensities at two different excitation wavelengths, which

minimizes artifacts from variable dye concentration, cell path length, and photobleaching.

Property Value Reference

Excitation Wavelengths
~340 nm (Na⁺-bound) and

~380 nm (Na⁺-free)
[1]

Emission Wavelength ~505 nm [1]

Dissociation Constant (Kd) for

Na⁺
3.8 mM (in the absence of K⁺) [2]

11.3 mM (in 135 mM K⁺) [2]

Selectivity
~18-fold more selective for

Na⁺ over K⁺
[2]

Fluorescence Quantum Yield

(Φ)

~0.08 (in Na⁺-containing

solutions)
[2][3]

Form
Cell-impermeant

tetraammonium salt

Molecular Weight
Varies by specific salt, consult

manufacturer

Mechanism of Action
The core of the SBFI molecule is a crown ether that selectively binds sodium ions. This binding

event induces a conformational change in the molecule, which in turn alters the fluorescence

properties of the linked benzofuranyl fluorophores. Specifically, upon binding to Na⁺, the

excitation maximum of SBFI shifts to a shorter wavelength. By alternately exciting the dye at its

isosbestic point (~340-345 nm, where fluorescence is independent of Na⁺ concentration) and

at a Na⁺-sensitive wavelength (~380-385 nm), and then measuring the ratio of the emitted
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fluorescence at ~505 nm, a quantitative measure of the intracellular sodium concentration can

be obtained.[1][4]

Experimental Protocols
Cell Loading with SBFI Tetraammonium Salt
As the tetraammonium salt is cell-impermeant, it must be introduced into the cytoplasm directly.

Method: Microinjection or Patch Pipette

Prepare SBFI Solution: Dissolve SBFI tetraammonium salt in nuclease-free water or an

appropriate intracellular buffer to a final concentration of 1-5 mM.

Backfill Micropipette: For microinjection, backfill a fine-tipped glass micropipette with the

SBFI solution. For patch-clamp experiments, include the SBFI solution in the patch pipette

filling solution.

Cell Loading:

Microinjection: Carefully insert the micropipette into the target cell under microscopic

guidance and inject a small volume of the SBFI solution.

Patch Pipette: Establish a whole-cell patch-clamp configuration. The dye will diffuse from

the pipette into the cell cytoplasm. Allow sufficient time (typically 5-15 minutes) for the dye

to equilibrate within the cell.

In Situ Calibration of Intracellular SBFI
To convert the measured fluorescence ratio into an absolute sodium concentration, an in situ

calibration is essential. This is typically performed at the end of each experiment using

ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

Calibration Buffer A (Na⁺-free): Contains a high concentration of K⁺ (e.g., 140 mM KCl) and

other necessary salts, with Na⁺ replaced by an impermeant cation like N-methyl-D-

glucamine (NMDG).
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Calibration Buffer B (High Na⁺): Contains a high concentration of Na⁺ (e.g., 140 mM NaCl)

and other necessary salts.

Gramicidin (a Na⁺/K⁺ ionophore) and Monensin (a Na⁺/H⁺ ionophore).

Procedure:

At the end of the experiment, perfuse the cells with a solution containing a mixture of

gramicidin (e.g., 5 µM) and monensin (e.g., 5 µM) in a Na⁺-free buffer. This will allow the

intracellular [Na⁺] to equilibrate with the extracellular solution.

Record the fluorescence ratio (Rmin) at zero extracellular [Na⁺].

Sequentially perfuse the cells with calibration buffers containing known concentrations of

Na⁺ (e.g., 10, 20, 50, 100 mM), while maintaining a constant total cation concentration (Na⁺

+ K⁺ = constant, e.g., 140 mM). Record the fluorescence ratio at each concentration.

Finally, perfuse with a high Na⁺ buffer to obtain the maximum fluorescence ratio (Rmax).

Plot the fluorescence ratio against the known [Na⁺] to generate a calibration curve. The data

can be fitted to the Grynkiewicz equation to determine the dissociation constant (Kd) under

your experimental conditions: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where R is the experimental ratio, Rmin is the ratio at zero Na⁺, Rmax is the ratio at

saturating Na⁺, and (Sf2 / Sb2) is the ratio of fluorescence intensities at the denominator

wavelength for Na⁺-free and Na⁺-bound SBFI.

Fluorescence Microscopy and Data Acquisition
Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light

source, appropriate filter sets for dual-wavelength excitation (e.g., 340 nm and 380 nm), and

a dichroic mirror and emission filter centered around 505 nm.

Image Acquisition: Acquire fluorescence images at both excitation wavelengths using a

sensitive camera (e.g., sCMOS or EMCCD).

Data Analysis:
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Select regions of interest (ROIs) within the cytoplasm of the loaded cells.

Measure the average fluorescence intensity within the ROIs for both excitation

wavelengths.

Calculate the ratio of the fluorescence intensities (e.g., F340 / F380).

Convert the ratio values to [Na⁺]i using the calibration curve generated in the previous

step.

Application in Signaling Pathway Analysis
SBFI is a powerful tool for dissecting signaling pathways that involve changes in intracellular

sodium. Below are diagrams illustrating two common experimental workflows.

Workflow for Measuring Na⁺/K⁺-ATPase Activity
The Na⁺/K⁺-ATPase is a crucial ion pump that maintains the sodium gradient across the

plasma membrane. Its activity can be monitored by observing the rate of Na⁺ extrusion from

the cell.
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Experimental Protocol

Data Analysis

Load Cells with SBFI

Wash to Remove Extracellular Dye

Equilibrate in Physiological Buffer

Inhibit Na+/K+-ATPase
(e.g., with Ouabain)

Record Rise in [Na+]i

Washout Inhibitor

Calculate F340/F380 Ratio

Record [Na+]i Recovery

Apply In Situ Calibration

Calculate Rate of [Na+]i Change

Determine Na+/K+-ATPase Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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